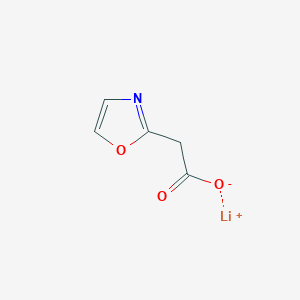![molecular formula C15H13Cl2NO3S B2433523 4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 338747-53-8](/img/structure/B2433523.png)
4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 3-methyl-2-aminophenol.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.
Procedure: The 2,5-dichlorobenzenesulfonyl chloride is reacted with 3-methyl-2-aminophenol in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the benzoxazine ring.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction parameters and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like triethylamine or pyridine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of high-performance materials, such as thermosetting resins and coatings.
Mécanisme D'action
The mechanism of action of 4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-[(2,5-difluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-[(2,5-dimethylphenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and potential biological activities, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-(2,5-dichlorophenyl)sulfonyl-3-methyl-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-10-9-21-14-5-3-2-4-13(14)18(10)22(19,20)15-8-11(16)6-7-12(15)17/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKXXFSSXNQMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2433441.png)
![N-(5-Chloro-2-methylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}acetamide](/img/structure/B2433445.png)


![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2433451.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2433453.png)



![2-{[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2433458.png)

![methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B2433460.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2433463.png)
